N-hydroxy-pent-4-enamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N'-hydroxypent-4-enimidamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4-5(6)7-8/h2,8H,1,3-4H2,(H2,6,7) |
InChI Key |
UKIZHHMPUPXHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=NO)N |
Origin of Product |
United States |
Elucidation of Structure and Reactivity Through Theoretical and Computational Chemistry
Quantum Chemical Investigations of Tautomerism in N-Hydroxyamidines
Tautomerism, the interconversion of structural isomers, is a critical feature of N-hydroxyamidines, significantly influencing their chemical properties and biological activity. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the tautomeric landscape of this class of compounds. researchgate.netnih.gov
N-hydroxyamidines primarily exist in two tautomeric forms: the amide oxime and the imino hydroxylamine (B1172632). researchgate.netnih.gov Computational studies consistently show that the amide oxime tautomer (Form A) is thermodynamically more stable than the imino hydroxylamine tautomer (Form B). researchgate.netnih.govresearchgate.net The structural distinction lies in the position of a proton and the location of the carbon-nitrogen double bond. In the amide oxime form, the hydroxyl group is attached to the imine nitrogen, whereas in the imino hydroxylamine form, it is attached to the amine nitrogen.
These structural differences, though subtle, lead to distinct electronic distributions and molecular properties, which can be thoroughly analyzed using computational methods.
The interconversion between the amide oxime and imino hydroxylamine tautomers involves a significant energy barrier, making the process slow under standard conditions. researchgate.net Theoretical calculations have been employed to map the energetic landscape of this proton transfer reaction.
DFT studies, using functionals like B3LYP with extensive basis sets such as 6-311++g** and aug-cc-pvtz, have provided key thermodynamic and kinetic data. researchgate.netnih.gov The energy difference between the more stable amide oxime and the less stable imino hydroxylamine tautomer is typically in the range of 4–10 kcal/mol. researchgate.netnih.gov However, the activation energy barrier for the direct interconversion is substantially higher, calculated to be between 33 and 71 kcal/mol. researchgate.netnih.gov This high barrier suggests that spontaneous tautomerization at room temperature is highly improbable. researchgate.netnih.gov
| Parameter | Energy Range (kcal/mol) | Reference |
|---|---|---|
| Relative Stability (Amide Oxime vs. Imino Hydroxylamine) | 4 - 10 | researchgate.netnih.gov |
| Activation Barrier (Uncatalyzed Interconversion) | 33 - 71 | researchgate.netnih.gov |
| Activation Barrier (Water-Assisted Interconversion) | 9 - 20 | researchgate.netnih.gov |
The solvent environment plays a crucial role in modulating both the thermodynamic and kinetic aspects of N-hydroxyamidine tautomerism. voer.edu.vnqnl.qa While the amide oxime form is generally more stable, polar and protic solvents can influence the equilibrium by preferentially solvating one tautomer over the other. researchgate.netvoer.edu.vn
More significantly, computational studies have revealed that solvent molecules can act as catalysts for the interconversion process. researchgate.netnih.gov Specifically, the presence of water molecules can dramatically lower the activation energy barrier for proton transfer through a "water-assisted" mechanism. researchgate.netnih.gov Theoretical models incorporating one to three explicit water molecules show that the barrier can be reduced to a range of 9–20 kcal/mol. researchgate.netnih.gov This solvent-mediated pathway is much faster and demonstrates that the rate of interconversion can be significantly enhanced in aqueous or other protic environments. researchgate.netnih.gov The inclusion of explicit solvent molecules in computational models is often mandatory to accurately reproduce experimental observations for systems involving strong intermolecular hydrogen bonds. semanticscholar.org
Conformational Analysis and Molecular Dynamics Simulations of N-Hydroxy-pent-4-enamidine
While quantum chemical calculations provide insight into tautomerism, a complete understanding of this compound's structure requires an analysis of its conformational flexibility. The presence of the pent-4-enyl group introduces several rotatable bonds, leading to a complex conformational landscape.
Conformational analysis, using computational methods, would aim to identify the low-energy conformations of the molecule. This involves systematically rotating the single bonds (e.g., C-C and C-N bonds) and calculating the potential energy of each resulting structure. For a molecule like this compound, this would reveal the preferred spatial arrangements of the alkenyl chain relative to the N-hydroxyamidine functional group.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule in a simulated environment, such as in an aqueous solution. nih.govulisboa.pt An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. ulisboa.ptnih.gov For this compound, MD simulations could be used to:
Explore the accessible conformational space and the transitions between different conformations.
Analyze the intramolecular and intermolecular hydrogen bonding patterns, particularly with solvent molecules.
Understand how the flexible pentenyl chain behaves in solution and whether it folds back to interact with the polar N-hydroxyamidine headgroup.
Advanced Reactivity and Transformation Chemistry of N Hydroxy Pent 4 Enamidine
Reactions at the N-Hydroxyl Functionality
The N-hydroxyl group is a key site for strategic chemical modifications, enabling the modulation of the compound's properties or its conversion into other functional groups.
N-hydroxyamidines, also known as amidoximes, are frequently utilized as stable prodrugs for the corresponding amidine compounds. nih.govresearchgate.net The N-hydroxyl group reduces the basicity of the strongly basic amidine group, which improves oral bioavailability. nih.govresearchgate.net In a biological context, N-hydroxy-pent-4-enamidine can undergo enzymatic reduction to yield pent-4-enamidine. This biotransformation is primarily carried out by a mitochondrial enzyme system involving cytochrome b5, its reductase, and a specific P450 enzyme, which is abundant in the liver and other organs. nih.govresearchgate.net
For laboratory synthesis, this reduction can be achieved using various chemical reagents. Catalytic hydrogenation is a common and effective method, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents capable of cleaving the N-O bond can also be employed, offering alternative conditions based on substrate compatibility.
Table 1: Conditions for the Reduction of N-Hydroxyamidine Functionality
| Method | Reagents and Conditions | Product | Notes |
| Enzymatic Reduction (in vivo) | Cytochrome b5, NADH-cytochrome b5 reductase, P450 enzyme system | Amidine | Primary metabolic pathway for amidoxime (B1450833) prodrugs. nih.govresearchgate.net |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Methanol, Room Temperature | Amidine | Standard, high-yielding laboratory procedure. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol, Reflux | Amidine | Avoids the use of gaseous hydrogen. |
The oxygen atom of the N-hydroxyl group serves as a nucleophilic center for various derivatization reactions, including alkylation, acylation, and silylation. These transformations are crucial for protecting the hydroxyl group or for introducing new functionalities.
O-Alkylation: The hydroxyl group can be alkylated to form O-alkyl ethers. This reaction typically proceeds via an Sₙ2 mechanism, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then attacks an alkyl halide or another alkylating agent. organic-chemistry.orgnih.gov Direct alkylation can also be achieved under Mitsunobu conditions using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate.
O-Acylation: Acylation of the N-hydroxyl group leads to the formation of O-acyl derivatives (esters). This is commonly performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. nih.gov Alternatively, carboxylic acids can be coupled directly using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction. organic-chemistry.orgarkat-usa.org
O-Silylation: For protection purposes, the hydroxyl group is readily converted into a silyl (B83357) ether. Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically carried out in an aprotic solvent with a base, such as imidazole (B134444) or triethylamine, which facilitates the reaction by activating the silylating agent and neutralizing the generated HCl.
Table 2: Reagents for Derivatization of the N-Hydroxyl Group
| Transformation | Typical Reagents | Base/Catalyst | Solvent |
| O-Alkylation | Methyl iodide, Benzyl bromide | NaH, K₂CO₃ | THF, DMF |
| O-Acylation | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | Dichloromethane |
| O-Acylation | Carboxylic acid | EDCI, DMAP | Dichloromethane, DMF |
| O-Silylation | TMSCl, TBDMSCl | Imidazole, Et₃N | Dichloromethane, DMF |
Transformations Involving the Amidine Group
The amidine group is a versatile functional group characterized by the presence of two nitrogen atoms with differing reactivity profiles, which can be exploited in a wide range of chemical transformations.
The amidine functionality contains both an sp²-hybridized imine nitrogen and an sp³-hybridized amine nitrogen, each possessing a lone pair of electrons, rendering them nucleophilic. msu.edumsu.edu
Electrophilic Reactivity: While the nitrogen atoms themselves are inherently nucleophilic, the amidine's carbon atom is electrophilic. This electrophilicity can be significantly enhanced by activating the amidine group. rsc.org Treatment with electrophilic reagents, such as triflic anhydride, converts the amidine into a highly reactive imidoyl triflate intermediate. researchgate.netacs.org This activation renders the amidine carbon susceptible to attack by a wide range of nucleophiles, enabling transformations that are otherwise difficult to achieve. Protonation of the imine nitrogen also increases the electrophilic character of the amidine carbon.
The amidine group is a cornerstone in heterocyclic synthesis, serving as a key building block for numerous important scaffolds.
Pyrimidines: The synthesis of pyrimidines is a classic transformation of amidines. In the Pinner pyrimidine (B1678525) synthesis, an amidine is condensed with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, to form the pyrimidine ring. slideshare.netchemtube3d.com A more modern and versatile approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones. rsc.orgrsc.org This reaction often proceeds through a dihydropyrimidine (B8664642) intermediate which can be subsequently oxidized to the aromatic pyrimidine, sometimes using mild, visible-light-mediated photo-oxidation. rsc.org
Benzimidazoles: N-aryl amidines are valuable precursors for the synthesis of benzimidazoles via intramolecular C-H amination. This transformation is typically catalyzed by transition metals like copper or palladium and involves the formation of a C-N bond between one of the amidine nitrogens and an ortho C-H bond of the N-aryl substituent. researchgate.netorganic-chemistry.orgresearchgate.netsci-hub.se These reactions often proceed under oxidative conditions.
Quinolines: While less common than for pyrimidines or benzimidazoles, modern synthetic methods have enabled the use of amidines in quinoline (B57606) synthesis. Rhodium(III)-catalyzed cascade reactions of N-aryl amidines with reagents like CF₃-ynones can lead to highly functionalized quinolines through a sequence of C-H activation, alkenylation, alkynylation, and intramolecular condensation. bohrium.com Other strategies involve the dearomatization of quinolines to form cyclic amidine structures. acs.orgacs.org
Oxazolopyridines: The synthesis of oxazolopyridines from an amidine precursor is not a standard transformation but can be envisioned through multi-step sequences. A plausible route could involve the reaction of this compound with a suitably functionalized pyridine derivative, such as a 2-chloro-3-hydroxypyridine. The amidine could displace the chloride, and subsequent intramolecular cyclization involving the N-hydroxyl group and the pyridine hydroxyl group could form the oxazole (B20620) ring. This would likely require careful selection of reaction conditions to control regioselectivity.
The N-hydroxyl functionality allows this compound to participate in radical chemistry, particularly through single-electron transfer (SET) processes. The N-O bond in N-hydroxy compounds is relatively weak and can be cleaved to generate nitrogen-centered radicals.
In the context of modern synthetic methods, N-hydroxy derivatives, particularly O-acyl N-hydroxy compounds like N-hydroxyphthalimide (NHPI) esters, are widely used as radical precursors in photoredox catalysis. beilstein-journals.orgrsc.orgnih.gov Upon reduction via single-electron transfer from an excited photocatalyst, the O-acyl derivative of this compound could undergo fragmentation to generate an alkyl radical via decarboxylation if derived from a carboxylic acid. Alternatively, direct photolysis or reaction with a radical initiator could lead to the formation of a nitrogen-centered radical (an amidinyl radical), which could engage in various downstream transformations. N-hydroxyphthalimide itself has also been shown to act as an organophotoredox catalyst, generating the phthalimide-N-oxyl radical (PINO), which can initiate radical processes. researchgate.netrsc.org This suggests that this compound could potentially participate in similar photocatalytic cycles, either as a substrate or as a component of the catalytic system.
Reactivity of the Pent-4-ene Unsaturated Moiety
The terminal double bond in the pent-4-ene moiety serves as a versatile handle for a multitude of chemical modifications. Its accessibility and well-understood reactivity patterns allow for selective functionalization through addition reactions, pericyclic processes, metathesis, and radical pathways.
Addition reactions to the pent-4-ene group are fundamental transformations for introducing new functional groups. The control of regioselectivity (where the new group adds) and stereoselectivity (the spatial arrangement of the new group) is paramount.
Hydroamination: The addition of an N-H bond across the double bond, known as hydroamination, is an atom-economical method to synthesize more complex amines. researchgate.net This reaction can be catalyzed by various means, including alkali metals, rare-earth metals, and late transition-metal complexes. wikipedia.orgnih.gov For a terminal alkene like the one in this compound, the reaction can theoretically yield either the Markovnikov or anti-Markovnikov product.
Markovnikov Addition: The nitrogen atom adds to the more substituted carbon of the double bond. This is often achieved with late transition metal catalysts like palladium or rhodium.
Anti-Markovnikov Addition: The nitrogen atom adds to the less substituted, terminal carbon. This outcome is typically favored by early transition metal or rare-earth metal catalysts. acs.org
The mechanism often involves the insertion of the alkene into a metal-amide bond, followed by protonolysis to release the product and regenerate the catalyst. wikipedia.org
Interactive Data Table: Catalytic Systems for Alkene Hydroamination
| Catalyst System | Amine Substrate | Alkene Substrate | Regioselectivity | Reference |
|---|---|---|---|---|
| Li-based chiral diamide | Secondary Amines | Vinylarenes | Anti-Markovnikov | acs.org |
| Pd(OAc)₂/dppf | Aniline | Styrene (B11656) | Markovnikov | researchgate.net |
| Cp*₂Sm(N(SiMe₃)₂) | Primary Amines | 1-Hexene | Anti-Markovnikov | wikipedia.org |
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the pent-4-ene double bond is a classic electrophilic addition reaction. karazin.ua The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic halide ion. youtube.com This mechanism dictates a specific stereochemical outcome: anti-addition , where the two halogen atoms add to opposite faces of the original double bond. youtube.com
When an alkene reacts with bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄), a vicinal dibromide is formed. ncert.nic.in The characteristic reddish-brown color of bromine disappears upon reaction, serving as a qualitative test for unsaturation. ncert.nic.in
Pericyclic reactions are concerted processes that occur via a cyclic transition state without the formation of intermediates. msu.edu The pent-4-ene moiety can act as the "dienophile" component in cycloaddition reactions, most notably the Hetero-Diels-Alder reaction.
The Hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings. mdpi.com In this reaction, the alkene (dienophile) reacts with a 1,3-diene containing one or more heteroatoms (a heterodiene), such as an azadiene (containing nitrogen). nih.gov The reaction of this compound with an electron-deficient azadiene would be expected to form a substituted tetrahydropyridine (B1245486) ring system. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dienophile and the heterodiene. mdpi.com In some cases, particularly with highly polarized reactants, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a fully concerted pathway. mdpi.com
Olefin metathesis is a Nobel Prize-winning reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orglibretexts.org
For this compound, which has a single terminal alkene, two key metathesis reactions are particularly relevant:
Cross-Metathesis (CM): This reaction occurs between two different alkenes. Reacting this compound with another olefin allows for chain extension and the introduction of new functional groups. The reaction typically releases ethylene (B1197577) as a byproduct. mdpi.com The choice of catalyst is crucial for controlling the selectivity and minimizing homodimerization of the starting materials. libretexts.org
Ring-Closing Metathesis (RCM): While the parent molecule cannot undergo intramolecular RCM, if it were tethered to another olefin-containing chain, RCM could be employed for macrocyclization. This strategy is widely used in the synthesis of large ring structures. beilstein-journals.org The success of RCM is often dependent on high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. wikipedia.org
Interactive Data Table: Common Olefin Metathesis Catalysts and Their Applications
| Catalyst | Type | Key Features | Common Applications | Reference |
|---|---|---|---|---|
| Grubbs' 1st Gen | Ruthenium-based | High functional group tolerance; stable in air. | RCM, CM, ROMP | nih.gov |
| Grubbs' 2nd Gen | Ruthenium-based | Higher activity than 1st Gen; good for less reactive alkenes. | RCM, CM | libretexts.org |
| Hoveyda-Grubbs' 2nd Gen | Ruthenium-based | Chelating ligand provides enhanced stability and recyclability. | RCM, CM | libretexts.org |
The electron-rich double bond of the pent-4-ene moiety is susceptible to attack by radical species. This allows for a range of functionalization reactions that are complementary to ionic pathways. Radical addition reactions can be initiated photochemically, thermally, or through the use of a radical initiator. For example, the addition of a perfluoroalkyl radical (generated from a perfluoroalkyl iodide) can introduce fluorinated chains into the molecule. mdpi.com
Furthermore, the terminal alkene functionality presents an opportunity for polymerization. Under radical initiation conditions, this compound could potentially act as a monomer, leading to the formation of polymers with pendant N-hydroxyamidine groups. These functional polymers could have applications in materials science, for example as metal-chelating agents or as precursors to other functional materials.
Rearrangement Reactions of N-Hydroxyamidines
The N-hydroxyamidine functional group, also known as an amidoxime, possesses its own unique reactivity, distinct from the alkene portion of the molecule. While often studied for their role as prodrugs that can be reduced in vivo to the corresponding amidines, they can also undergo rearrangement reactions. nih.govresearchgate.net
A significant potential transformation is a reaction analogous to the Beckmann rearrangement . The classic Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comorganic-chemistry.org The key steps involve the protonation of the hydroxyl group to form a good leaving group (water), followed by the migration of the group anti- to the leaving group, creating a nitrilium ion intermediate that is subsequently trapped by water. masterorganicchemistry.com
Given the structural similarity between an oxime (C=N-OH) and the core of the N-hydroxyamidine group, a similar acid-catalyzed rearrangement can be envisioned for this compound.
Proposed Beckmann-type Rearrangement Mechanism:
Protonation: An acid catalyst protonates the hydroxyl group of the N-hydroxyamidine, converting it into a better leaving group (-OH₂⁺).
Migration/Cleavage: The group anti-periplanar to the N-O bond (in this case, likely the amino group) migrates to the nitrogen atom, with the simultaneous cleavage of the N-O bond and departure of a water molecule.
Intermediate Formation: This migration would lead to a highly reactive intermediate.
Hydrolysis: Subsequent hydrolysis of the intermediate would yield the final rearranged products, potentially a urea (B33335) derivative.
This proposed pathway highlights the potential for skeletal reorganization within the N-hydroxyamidine functional group, offering a route to different classes of compounds under specific reaction conditions.
Advanced Spectroscopic and Analytical Techniques for N Hydroxy Pent 4 Enamidine Characterization and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-hydroxy-pent-4-enamidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the placement of functional groups. rsc.org
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) provides information about neighboring protons. nih.gov For this compound, distinct signals are expected for the vinyl protons of the pentenyl group, the allylic and adjacent methylene protons, as well as the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift being characteristic of its hybridization and electronic environment. The spectrum would be expected to show five distinct signals corresponding to the terminal alkene carbons, the two methylene carbons, and the C=N carbon of the amidoxime (B1450833) group. nih.gov
Predicted ¹H NMR Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-1' (CH₂) | ~2.3 | Quartet (q) | 2H |
| H-2' (CH₂) | ~2.5 | Triplet (t) | 2H |
| H-4 (CH) | ~5.8 | Multiplet (m) | 1H |
| H-5 (CH₂) | ~5.0-5.2 | Multiplet (m) | 2H |
| -NH₂ | ~5.5 | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=N) | ~150 |
| C-1' (CH₂) | ~35 |
| C-2' (CH₂) | ~30 |
| C-4 (=CH) | ~137 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound (C₅H₁₀N₂O), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unequivocal confirmation of its molecular formula.
In addition to accurate mass determination, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. nih.gov For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bonds within the pentenyl chain and fragmentation around the amidoxime moiety, such as the loss of neutral molecules like water (H₂O) or ammonia (NH₃). nih.govhnxb.org.cn
Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₅H₁₁N₂O]⁺ | 115.0866 | Protonated molecular ion |
| [M-OH]⁺ | [C₅H₉N₂]⁺ | 97.0760 | Loss of hydroxyl radical |
| [M-NH₂]⁺ | [C₅H₈NO]⁺ | 98.0599 | Loss of amino radical |
| [C₄H₇]⁺ | [C₄H₇]⁺ | 55.0542 | Cleavage of C-C bond, pentenyl fragment |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. iitm.ac.in Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, the key functional groups—alkene, amine, and hydroxylamine (B1172632)—give rise to distinct and identifiable peaks. The O-H and N-H stretching vibrations appear as broad bands at higher wavenumbers. The C=C stretch of the terminal alkene and the C=N stretch of the amidoxime group are found in the double-bond region of the spectrum. The C-H stretches for both sp² (alkene) and sp³ (alkane) hybridized carbons are also readily identifiable. nih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3600-3650 (free), 3200-3400 (H-bonded) |
| N-H | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (sp²) | Stretching | 3010-3095 |
| C-H (sp³) | Stretching | 2850-2960 |
| C=N | Stretching | 1640-1690 |
| C=C | Stretching | 1630-1650 |
| N-H | Scissoring | 1575-1620 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
This compound contains two primary chromophores: the carbon-carbon double bond (C=C) and the carbon-nitrogen double bond (C=N). These chromophores are not conjugated, meaning they are separated by more than one single bond. Consequently, the electronic transitions will be characteristic of isolated double bonds. The expected transitions are the π → π* transition for both the C=C and C=N groups and the n → π* transition for the C=N group, which has non-bonding electrons (n) on the nitrogen and oxygen atoms. libretexts.orgelte.hu Due to the lack of extended conjugation, these absorptions are expected to occur in the ultraviolet region, likely below 250 nm. uomustansiriyah.edu.iq
Predicted Electronic Transitions for this compound
| Chromophore | Transition | Predicted λmax (nm) |
|---|---|---|
| C=C | π → π* | ~170-190 |
| C=N | π → π* | ~180-200 |
Chromatographic Methods (HPLC, GC-MS, LC-MS) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Using a suitable stationary phase (e.g., C18 in reversed-phase mode) and mobile phase, the compound will elute at a characteristic retention time. A pure sample will ideally show a single, sharp peak. The area of this peak is proportional to the concentration, and the presence of other peaks would indicate impurities, which can be quantified.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This allows for the confirmation of the mass of the main peak as this compound and the tentative identification of impurities based on their mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although the polarity and potential thermal lability of the amidoxime group might necessitate derivatization to increase volatility and stability. GC-MS is highly effective for monitoring reaction progress by taking aliquots from the reaction mixture over time. The disappearance of starting material peaks and the appearance and growth of the product peak can be tracked to determine reaction completion.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray Diffraction (XRD) Crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique requires the compound to be in a well-ordered, single crystalline form. nih.gov
If suitable crystals of this compound can be grown, XRD analysis will provide a wealth of structural information with unparalleled precision. mdpi.com This includes:
Atomic Coordinates: The exact position of every non-hydrogen atom in the crystal lattice.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=N, N-O, C=C) and angles, confirming the molecular geometry.
Conformation: The specific spatial arrangement (conformation) of the pentenyl chain and the amidoxime group. It would definitively establish the geometric isomerism (E/Z configuration) about the C=N double bond.
This data provides the ultimate confirmation of the molecule's structure and stereochemistry. libretexts.org
Derivatives and Functionalization Strategies Based on the N Hydroxy Pent 4 Enamidine Scaffold
Systematic Variation of Substituents on the N-Hydroxyl and Amidine Nitrogen Atoms
The N-hydroxyamidine moiety is a key pharmacophore in numerous biologically active compounds, and its derivatization is a common strategy in medicinal chemistry. Modifications to the N-hydroxyl and amidine nitrogen atoms can significantly impact the molecule's physicochemical properties, such as acidity, basicity, and hydrogen bonding capacity, which in turn can influence its biological activity.
N-Hydroxyl Group Functionalization: The oxygen atom of the N-hydroxyl group can be functionalized through various reactions. O-alkylation or O-acylation can be achieved under standard conditions to introduce a wide range of substituents. For instance, reaction with alkyl halides in the presence of a base can yield O-alkyl derivatives, while treatment with acid chlorides or anhydrides can produce O-acyl analogs. These modifications can serve to protect the hydroxyl group or to introduce new functionalities that can interact with biological targets.
Amidine Nitrogen Functionalization: The amidine nitrogen atoms can also be subjects of synthetic modification. N-alkylation, N-arylation, and N-acylation are common strategies to introduce substituents that can modulate the electronic properties and steric profile of the amidine group. For example, N-substituted derivatives can be prepared through reactions with appropriate electrophiles. The synthesis of N-substituted succinimides followed by reaction with hydroxylamine (B1172632) offers a novel approach to hydroxamic acids, a related class of compounds, and similar strategies could potentially be adapted for N-hydroxyamidines.
The following interactive table provides examples of potential derivatives of N-hydroxy-pent-4-enamidine with systematic variations at the N-hydroxyl and amidine nitrogen positions.
| Derivative Name | R1 (on O) | R2 (on N) | R3 (on N') |
| O-Methyl-N-hydroxy-pent-4-enamidine | -CH3 | -H | -H |
| O-Acetyl-N-hydroxy-pent-4-enamidine | -C(O)CH3 | -H | -H |
| N-Methyl-N'-hydroxy-pent-4-enamidine | -H | -CH3 | -H |
| N-Phenyl-N'-hydroxy-pent-4-enamidine | -H | -C6H5 | -H |
| O,N-Dimethyl-N'-hydroxy-pent-4-enamidine | -CH3 | -CH3 | -H |
Chemical Modifications at the Pent-4-ene Side Chain for Enhanced Molecular Complexity
Olefin Metathesis: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. Cross-metathesis with other alkenes can be employed to introduce a wide array of substituents at the terminus of the side chain. organic-chemistry.orgmasterorganicchemistry.com Ring-closing metathesis (RCM) of a diene precursor, where one of the alkenes is the pent-4-ene moiety, can be utilized to construct carbocyclic and heterocyclic rings. masterorganicchemistry.com
Cycloaddition Reactions: The terminal double bond of the pent-4-ene side chain can participate in various cycloaddition reactions to generate cyclic structures. wikipedia.orgchemistrytalk.org For example, [4+2] cycloadditions, such as the Diels-Alder reaction, can be used to form six-membered rings. libretexts.orglibretexts.org [3+2] cycloadditions with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. chemistrytalk.org
Other Functionalization Reactions: A plethora of other reactions can be employed to functionalize the terminal alkene. These include, but are not limited to:
Epoxidation: Formation of an epoxide, which can be subsequently opened by various nucleophiles to introduce vicinal functional groups.
Hydroboration-oxidation: Anti-Markovnikov addition of a hydroxyl group.
Wacker oxidation: Oxidation to a methyl ketone.
Michael addition: Conjugate addition of nucleophiles to an α,β-unsaturated system derived from the alkene.
The following table illustrates potential modifications of the pent-4-ene side chain.
| Reaction Type | Reagents | Resulting Functional Group/Structure |
| Cross-Metathesis | Grubbs' Catalyst, R-CH=CH2 | -CH=CH-R |
| Diels-Alder Reaction | Diene (e.g., butadiene) | Cyclohexene ring |
| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine ring |
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Primary alcohol |
Design and Synthesis of Bridged and Polycyclic Analogs Incorporating the N-Hydroxyamidine Moiety
The construction of bridged and polycyclic frameworks from acyclic precursors is a challenging yet rewarding endeavor in organic synthesis, leading to molecules with unique three-dimensional structures. Intramolecular reactions involving both the N-hydroxyamidine moiety and the pent-4-ene side chain can be envisioned to create such complex architectures.
One potential strategy involves an intramolecular cycloaddition reaction. For example, if the N-hydroxyamidine is modified to contain a diene, an intramolecular Diels-Alder reaction with the pent-4-ene side chain could lead to the formation of a bridged bicyclic system. Alternatively, intramolecular cyclization of the N-hydroxyamidine onto a functionalized side chain could also yield cyclic structures. For instance, conversion of the terminal alkene to an epoxide or a dihalide could provide an electrophilic site for the nucleophilic N-hydroxyamidine to attack, leading to ring formation.
The synthesis of bridged heterocycles can be achieved through sequential 1,4- and 1,2-addition reactions to α,β-unsaturated N-acyliminium ions. acs.orgnih.gov While not directly involving an N-hydroxyamidine, this methodology highlights the potential for complex cyclizations from acyclic precursors.
Libraries of N-Hydroxyamidine Derivatives for Academic Research
The development of libraries of N-hydroxyamidine derivatives is crucial for academic research, particularly in the fields of medicinal chemistry and chemical biology. Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of such libraries, aiming to generate structurally diverse molecules that can be screened for a wide range of biological activities. nih.gov
A library based on the this compound scaffold could be constructed by systematically varying the substituents at the three main points of diversification: the N-hydroxyl group, the amidine nitrogens, and the pent-4-ene side chain. Combinatorial chemistry approaches, where different building blocks are combined in a systematic manner, can be employed to rapidly generate a large number of unique compounds. imperial.ac.uk For instance, a set of O-substituted N-hydroxy-pent-4-enamidines could be reacted with a library of alkenes via cross-metathesis to produce a two-dimensional library of compounds with diversity at both the N-hydroxyl and the side chain positions.
The resulting libraries can then be screened in high-throughput assays to identify compounds with interesting biological profiles, which can serve as starting points for further optimization and development. The synthesis of such libraries provides valuable tools for probing biological systems and discovering novel therapeutic agents.
Future Prospects and Emerging Research Frontiers in N Hydroxy Pent 4 Enamidine Chemistry
Development of Sustainable and Green Synthetic Protocols
The future synthesis of N-hydroxy-pent-4-enamidine will likely be dominated by the principles of green chemistry, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Current research into the synthesis of related amidine compounds provides a clear roadmap for developing such protocols.
Key research findings in green amidine synthesis include the use of transition-metal catalysts with environmentally benign oxidants. For instance, an efficient copper-catalyzed protocol for preparing amidines from nitriles and amines utilizes molecular oxygen (O₂) as the terminal oxidant, offering a sustainable alternative to stoichiometric oxidants. mdpi.comresearchgate.net Another green approach involves organolithium chemistry in sustainable ethereal solvents like 2-MeTHF, which allows for the synthesis of amidines at room temperature under air and moisture, simplifying the operational procedure significantly. rsc.org Furthermore, transition-metal-free and solvent-free methods, such as the NaOtBu-mediated direct amidation of unactivated esters, represent a highly practical and environmentally friendly route that could be adapted for amidine synthesis. rsc.org Enzymatic strategies, which are inherently green, have also been developed for creating amide bonds and could potentially be engineered for the synthesis of N-hydroxyamidine derivatives. nih.gov
These methodologies suggest that future syntheses of this compound could move away from harsh conditions or the use of heavy metal reagents. The focus will be on atom-economical reactions that proceed under mild conditions with high yields.
| Methodology | Catalyst/Mediator | Solvent System | Key Advantages | Potential for this compound | Reference |
|---|---|---|---|---|---|
| Copper-Catalyzed Oxidation | CuCl / 2,2'-bipyridine | 2,2,2-Trifluoroethanol (TFE) | Uses O₂ as a green oxidant; good to excellent yields. | High; adaptable for the addition of hydroxylamine (B1172632) to pent-4-enenitrile. | mdpi.comresearchgate.net |
| Organolithium-Mediated Synthesis | n-BuLi | 2-MeTHF or CPME (Green Solvents) | Air/moisture compatible; room temperature; no purification of intermediates. | Moderate; requires careful handling of organolithiums but uses sustainable solvents. | rsc.org |
| Transition-Metal-Free Amidation | NaOtBu | Solvent-free | Avoids transition metals; operationally simple; environmentally friendly workup. | High; could be adapted from ester or amide precursors. | rsc.org |
| Enzymatic Synthesis | Lipases (e.g., Candida antarctica lipase (B570770) B) | Cyclopentyl methyl ether (CPME) | Highly selective; mild conditions; biodegradable catalyst. | Promising; would require specific enzyme development for N-hydroxyamidine formation. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry and automated synthesis platforms are revolutionizing pharmaceutical and fine chemical production by offering enhanced safety, reproducibility, and scalability. These technologies are particularly well-suited for optimizing reaction conditions and for the safe handling of potentially hazardous intermediates.
Automated synthesis platforms, which utilize robotics and pre-packaged reagents, further accelerate the discovery process by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. synplechem.comresearchgate.net Integrating such automated systems for the synthesis of this compound derivatives would allow medicinal chemists to quickly explore structure-activity relationships by varying substituents on the core structure.
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing novel transformations. Future research on this compound will benefit from advanced mechanistic studies using in situ spectroscopic techniques, such as Process Analytical Technology (PAT) involving FT-IR and NMR spectroscopy. These methods allow for real-time monitoring of reactant consumption and product formation, providing invaluable data on reaction kinetics and the presence of transient intermediates.
The synthesis of amidines often involves the nucleophilic addition of an amine (or hydroxylamine in this case) to a nitrile. mdpi.comresearchgate.net This process can be complicated by the formation of E/Z isomers, especially with primary amines. mdpi.com In situ studies could elucidate the factors controlling this stereoselectivity in the formation of this compound. Furthermore, kinetic analysis can help determine the rate-limiting steps and the precise role of catalysts, leading to more efficient and selective reaction protocols. While N-hydroxyamidines (also known as amidoximes) are recognized as important prodrugs for amidines, the kinetics of their formation and interconversion are less understood than their biological reduction. nih.govresearchgate.net
Exploration of Novel Catalytic Transformations for this compound
The functional groups within this compound—the N-hydroxyamidine moiety and the terminal alkene—provide multiple handles for novel catalytic transformations. Research into transition-metal catalyzed C-H bond activation of amidines has emerged as a powerful tool for constructing complex aza-heterocycles. nih.gov Applying this strategy to this compound could lead to the synthesis of novel cyclic structures through intramolecular C-H functionalization or annulation reactions with alkynes or alkenes. nih.gov
The N-hydroxyamidine group itself is an excellent ligand for metal ions, suggesting that this compound could serve as a novel ligand in catalysis. The alkene tail provides an additional site for coordination or for tethering the ligand to a solid support. Moreover, the amidine functional group can act as an organocatalyst in various transformations. mdpi.comwustl.edu The unique electronic properties conferred by the N-hydroxy group could modulate the catalytic activity of the amidine core, opening avenues for new asymmetric catalytic processes.
| Catalyst | Reaction Type | Substrates | Product Class | Relevance to this compound | Reference |
|---|---|---|---|---|---|
| Rhodium(III) | C-H Activation / Annulation | N-Aryl Amidines + Alkynes | Isoquinolines | Potential for intramolecular cyclization or intermolecular reactions to form complex heterocycles. | nih.gov |
| Ruthenium(II) | Oxidative C-H Functionalization | N-Alkyl Benzamidines + Alkenes | Iminoisoindolines | The alkene in this compound could potentially act as the coupling partner in an intramolecular reaction. | nih.gov |
| Cobalt(III) | C-H / N-H Bond Functionalization | Amidines + Diazo Compounds | 1-Aminoisoquinolines | Offers a route to highly functionalized nitrogen-containing scaffolds. | nih.gov |
| Palladium(II) | Intramolecular C-H Activation | N-Phenylbenzamidines | Benzimidazoles | Could enable the synthesis of novel fused bicyclic systems from appropriately substituted precursors. | nih.gov |
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an attractive candidate as a monomer or functional building block in materials science and polymer chemistry. The terminal pent-4-enyl group is readily polymerizable via standard methods such as free-radical polymerization or more advanced techniques like Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a cyclic structure.
The resulting polymer would feature pendant N-hydroxyamidine groups along its backbone. This functionality could impart unique properties to the material, such as:
Metal Chelation: The N-hydroxyamidine groups can act as strong binding sites for various metal ions. This could be exploited to create materials for heavy metal sequestration from water, or to develop polymer-supported catalysts where the polymer acts as a scaffold for catalytically active metal centers. Research has shown that bis(amidine) ligands can be used to create cobalt complexes that are highly active catalysts for styrene (B11656) polymerization. acs.org
Adhesion and Surface Modification: The polar N-hydroxyamidine groups could enhance the adhesive properties of the polymer or be used to modify the surface properties of other materials, improving hydrophilicity or providing sites for further chemical functionalization.
Responsive Materials: The acidity and binding properties of the N-hydroxyamidine group are sensitive to pH. This could be used to design "smart" polymers or hydrogels that swell, shrink, or release an entrapped payload in response to changes in environmental pH.
Future research in this area would involve the synthesis and characterization of polymers derived from this compound and the exploration of their properties for applications in catalysis, environmental remediation, and advanced functional materials.
Q & A
Q. How should researchers address reproducibility challenges in studies involving novel amidoximes?
- Methodological Answer : Adhere to FAIR data principles: share raw spectral data, synthetic protocols, and assay conditions in public repositories (e.g., Zenodo). Use electronic lab notebooks for real-time documentation. Collaborative inter-laboratory studies (e.g., via COSYNTH consortiums) enhance methodological consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
